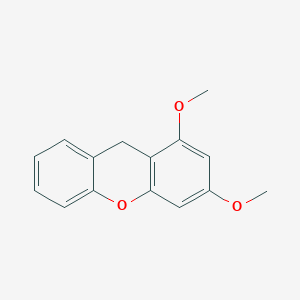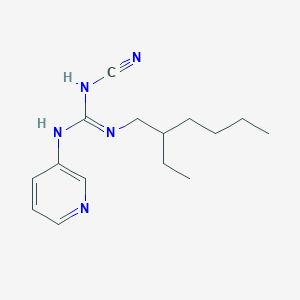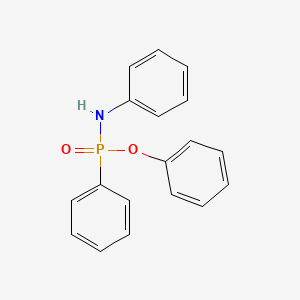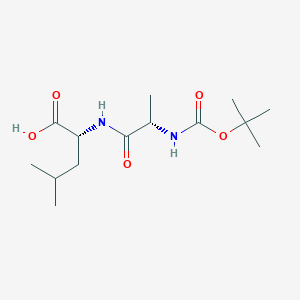
3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C14H20ClNO8. It is a pyridinium salt, which is a type of quaternary ammonium compound. This compound is known for its unique structure and properties, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate typically involves the reaction of 3,5-bis(ethoxycarbonyl)-1,2,6-trimethylpyridine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3,5-bis(ethoxycarbonyl)-1,2,6-trimethylpyridine+HClO4→3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to achieve high yield and purity of the product.
化学反应分析
Types of Reactions
3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different pyridinium derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- 1-(2,5-Dimethoxyphenyl)-2,4,6-trimethylpyridinium perchlorate
- 1-(2-Ethylphenyl)-2,4,6-trimethylpyridinium perchlorate
- 1-(2,5-Dimethylphenyl)-2,4,6-trimethylpyridinium perchlorate
Uniqueness
3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ethoxycarbonyl groups and the pyridinium core make it a versatile compound for various chemical reactions and applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial purposes.
属性
CAS 编号 |
59348-51-5 |
|---|---|
分子式 |
C14H20ClNO8 |
分子量 |
365.76 g/mol |
IUPAC 名称 |
diethyl 1,2,6-trimethylpyridin-1-ium-3,5-dicarboxylate;perchlorate |
InChI |
InChI=1S/C14H20NO4.ClHO4/c1-6-18-13(16)11-8-12(14(17)19-7-2)10(4)15(5)9(11)3;2-1(3,4)5/h8H,6-7H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
FLANIWAKYLCANR-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)C1=CC(=C([N+](=C1C)C)C)C(=O)OCC.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
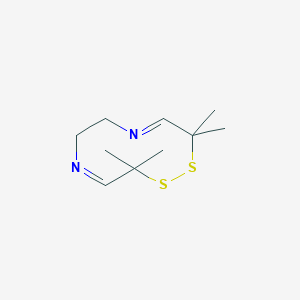

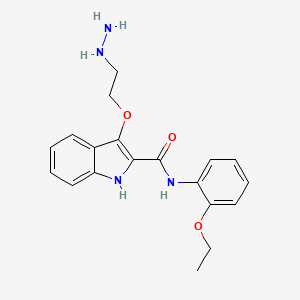
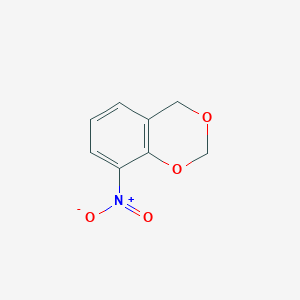
![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)


